4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole
Description
4-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole is a pyrazole derivative featuring a trifluoromethoxy-substituted phenyl group at the 4-position of the pyrazole ring. Pyrazoles are nitrogen-containing heterocycles with broad applications in medicinal chemistry due to their structural versatility and ability to modulate biological activity. The trifluoromethoxy group (-OCF₃) enhances lipophilicity and metabolic stability, making this compound a valuable scaffold in drug discovery .
Synthesis: The compound can be synthesized via Ullmann coupling between 3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole and 4-bromoanisole in the presence of CuI and DMEDA, yielding intermediates that are further functionalized . Alternatively, Suzuki-Miyaura cross-coupling with (4-(trifluoromethoxy)phenyl)boronic acid has been employed to introduce the aryl group .
Structural Features: X-ray crystallography of related pyrazoles (e.g., 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole) reveals a planar pyrazole ring with substituents influencing crystal packing and intermolecular interactions .
Properties
CAS No. |
2228763-91-3 |
|---|---|
Molecular Formula |
C10H7F3N2O |
Molecular Weight |
228.17 g/mol |
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-9-3-1-7(2-4-9)8-5-14-15-6-8/h1-6H,(H,14,15) |
InChI Key |
CIIXAMTUKBKJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)OC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Hydrazone Formation : 4-(Trifluoromethoxy)benzaldehyde reacts with hydrazine hydrate in ethanol under acidic conditions (e.g., acetic acid) to form the corresponding hydrazone intermediate.
-
Cyclization : The hydrazone undergoes thermal cyclization at reflux temperatures (80–90°C) to yield the pyrazole ring.
Key Parameters :
-
Solvent: Ethanol or methanol
-
Catalyst: Acetic acid (2–5 mol%)
-
Reaction Time: 4–6 hours
-
Yield: 60–75% (estimated based on analogous reactions).
Vilsmeier-Haack Formylation-Mediated Synthesis
The Vilsmeier-Haack reaction, widely used for formylating aromatic systems, can be adapted to synthesize this compound through intermediate formylation and cyclization.
Synthetic Pathway
-
Hydrazone Preparation : 4-(Trifluoromethoxy)benzaldehyde reacts with methyl acetoacetate or ethyl pyruvate to form a hydrazone.
-
Vilsmeier-Haack Reaction : The hydrazone is treated with phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF) at 80–90°C for 4 hours, inducing cyclization and formylation.
-
Decarboxylation : If a formyl group is introduced, subsequent decarboxylation under basic conditions yields the final product.
Optimization Insights :
Multi-Step Synthesis via Functionalized Intermediates
Advanced routes involve constructing the pyrazole ring through sequential functional group transformations. For example:
Comparative Analysis of Methods
Industrial-Scale Considerations
For large-scale production, continuous flow reactors and automated systems could enhance the cyclocondensation method. Key factors include:
-
Catalyst Recycling : Reducing acetic acid waste.
-
Solvent Recovery : Ethanol distillation for reuse.
-
Purity Control : Crystallization or chromatography for pharmaceutical-grade material.
Characterization and Validation
Synthesized compounds are typically validated via:
Chemical Reactions Analysis
N-Alkylation and Arylation
The NH group in the pyrazole ring undergoes alkylation or arylation under basic conditions. For example:
-
Reaction with alkyl halides :
Treatment with alkyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives. This reaction is critical for modifying pharmacological properties .
| Reaction Conditions | Yield | Reference |
|---|---|---|
| DMF, K₂CO₃, 80°C, 12 h | 75–90% |
Condensation Reactions
The NH group participates in condensation with carbonyl compounds:
-
Formation of hydrazones :
Reaction with aldehydes or ketones forms hydrazone derivatives, which are precursors for heterocyclic systems . -
Schiff base formation :
Condensation with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions produces Schiff bases .
| Substrate | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | N-Benzylidene derivative | AcOH, reflux, 6 h | 68% |
Oxidation and Reduction
-
Oxidation of substituents :
While the trifluoromethoxy group is stable, pyrazole rings with formyl groups (if present) oxidize to carboxylic acids using KMnO₄ . -
Reduction of N-substituted groups :
Sodium borohydride reduces hydroxymethylpyrazoles to chloromethyl derivatives .
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O | Carboxylic acid | 85% | |
| Reduction | NaBH₄, SOCl₂ | Chloromethylpyrazole | 78% |
Cross-Coupling Reactions
The phenyl ring may undergo palladium-catalyzed coupling if halogenated:
-
Suzuki-Miyaura coupling :
A brominated derivative reacts with aryl boronic acids to form biaryl systems .
| Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DME | 90°C | 82% |
Electrophilic Substitution
The electron-withdrawing trifluoromethoxy group directs electrophiles to meta positions on the phenyl ring:
-
Nitration :
Nitration with HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to the trifluoromethoxy group .
| Electrophile | Position | Yield | Reference |
|---|---|---|---|
| NO₂⁺ | Meta | 65% |
Heterocyclic Functionalization
-
Thiazole formation :
Reaction with thiosemicarbazide and phenacyl bromide yields thiazole derivatives with antimicrobial activity .
| Reactants | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Thiosemicarbazide | Thiazole derivative | EtOH, reflux, 8 h | 70% |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrazole derivatives, including 4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole, exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. Specific derivatives have been tested against various cancer cell lines, demonstrating promising results in reducing tumor growth and enhancing the efficacy of existing chemotherapeutics .
Anti-inflammatory Properties
The compound also shows considerable anti-inflammatory activity. Pyrazole derivatives have been synthesized and evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds similar to this compound have displayed up to 85% inhibition of TNF-α at specific concentrations, indicating their potential as anti-inflammatory agents in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Antimicrobial and Antiviral Effects
Pyrazoles are noted for their antimicrobial properties, with several derivatives exhibiting activity against bacterial and fungal strains. The synthesis of novel pyrazole derivatives has led to compounds that show effectiveness against resistant strains of bacteria and fungi, suggesting potential applications in developing new antibiotics .
Agricultural Applications
Insecticides and Herbicides
The structural characteristics of pyrazoles, particularly those substituted with trifluoromethoxy groups, make them suitable candidates for agricultural applications as insecticides and herbicides. Research has indicated that these compounds can act as effective agents against various pests while exhibiting low toxicity to non-target organisms . The synthesis of C4-sulfur-substituted pyrazoles has been explored as intermediates in the manufacture of agriculturally active compounds, enhancing the efficacy of pest control strategies .
Material Science
Polymer Chemistry
In material science, pyrazole derivatives are being investigated for their role in synthesizing advanced materials. Their unique electronic properties allow them to be incorporated into polymers that could be used in electronic devices or sensors. The ability to modify their structure further enhances their applicability in creating materials with specific thermal or electrical properties .
Comprehensive Data Table
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted by researchers evaluated a series of pyrazole derivatives for their anticancer activity against breast cancer cell lines. Among these, a derivative closely related to this compound demonstrated a significant reduction in cell viability, suggesting a mechanism involving apoptosis induction.
Case Study 2: Anti-inflammatory Activity
In another study focusing on inflammatory diseases, researchers synthesized a range of pyrazole compounds and tested their effects on cytokine production in vitro. The results showed that specific derivatives could significantly reduce the levels of pro-inflammatory cytokines compared to standard anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes or receptors. The pyrazole ring may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The trifluoromethoxy group distinguishes 4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole from analogs with methoxy, ethoxy, or halogen substituents. Key differences include:
Key Observations :
- Lipophilicity : The -OCF₃ group increases logP compared to -OCH₃ or -OC₂H₅, enhancing membrane permeability .
- Synthetic Accessibility : Ethoxy and methoxy derivatives achieve higher yields (>95%) than trifluoromethoxy analogs (66%), likely due to steric and electronic challenges in coupling reactions .
Enzyme Inhibition
- DAGLβ Inhibition: this compound (compound 8) exhibits selective inhibition of diacylglycerol lipase β (DAGLβ), a key enzyme in endocannabinoid biosynthesis. Analogous triazole and imidazole derivatives show reduced potency, highlighting the pyrazole core's importance .
- GLUT1 Inhibition : A related nitro-pyrazole (51b) with a benzyl-trifluoromethoxy group demonstrates GLUT1 inhibitory activity (IC₅₀ = 370 nM), suggesting the trifluoromethoxy group may enhance target binding .
Antimicrobial and Antioxidant Activity
Structural and Crystallographic Insights
- Crystal Packing : The trifluoromethoxy group induces steric bulk, leading to distinct packing modes compared to methoxy-substituted pyrazoles. For example, 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole crystallizes in the P-1 space group with intermolecular C–H···O interactions stabilizing the lattice .
- Planarity : Pyrazole rings in all analogs are nearly planar (deviation <0.1 Å), but bulky substituents like -OCF₃ slightly distort the dihedral angle between the pyrazole and phenyl rings .
Biological Activity
4-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. The incorporation of trifluoromethoxy groups into pyrazole derivatives enhances their pharmacological profiles by improving solubility and bioavailability .
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Activity : Studies have shown that pyrazole derivatives exhibit significant antibacterial effects against various drug-resistant bacterial strains. Compounds with a trifluoromethoxy group have been identified as potent growth inhibitors, likely disrupting bacterial cell membranes and inhibiting fatty acid biosynthesis .
- Anti-inflammatory Properties : The compound demonstrates considerable anti-inflammatory effects, with some derivatives showing up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations . This suggests potential applications in treating inflammatory diseases.
- Anticancer Potential : Recent studies highlight the anticancer efficacy of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines, including A549 and MCF-7, with IC50 values in the low micromolar range .
Antimicrobial Activity
A series of studies evaluated the antimicrobial properties of various pyrazole derivatives. In one study, this compound was tested against E. coli and S. aureus, demonstrating promising results comparable to standard antibiotics .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
Anti-inflammatory Activity
In preclinical trials, derivatives of this compound exhibited significant anti-inflammatory activity. For example, one derivative showed a reduction in TNF-α levels comparable to dexamethasone at lower concentrations .
| Compound | TNF-α Inhibition (%) | Concentration (µM) |
|---|---|---|
| Dexamethasone | 76% | 1 |
| Pyrazole Derivative | 85% | 10 |
Anticancer Activity
The anticancer potential was assessed using various cancer cell lines. Notably, some analogs demonstrated IC50 values as low as 0.39 µM against HCT116 cells, indicating strong antiproliferative effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole Analog | HCT116 | 0.39 |
| Pyrazole Analog | MCF-7 | 0.46 |
Q & A
Q. What are the established synthetic routes for 4-[4-(trifluoromethoxy)phenyl]-1H-pyrazole and its derivatives?
The compound can be synthesized via cyclocondensation or cross-coupling reactions. For example, 1-tosyl-4-(4-(trifluoromethoxy)phenyl)-3-(3,4,5-trimethoxyphenyl)-1H-pyrazole (15o) was prepared using "General Procedure E," involving Tosyl protection, aryl coupling, and purification via column chromatography, yielding 66% . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is another method, as seen in the synthesis of pyrazole-triazole hybrids using copper sulfate and sodium ascorbate in THF/water at 50°C .
Q. How is the crystal structure of this compound determined experimentally?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. SHELX enables robust refinement of small-molecule structures, even with high-resolution or twinned data. For example, pyrazoline derivatives were structurally validated using SHELX, confirming dihedral angles and hydrogen-bonding networks critical for biological activity .
Q. What safety protocols are recommended for handling this compound?
Store in dry, ventilated containers away from heat and light. Use PPE (gloves, goggles) to avoid inhalation or skin contact. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical help for ingestion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in pyrazole derivatization?
Key factors include solvent polarity, temperature, and catalyst loading. For instance, CuAAC reactions achieved 61% yield using THF/water (1:1) at 50°C with copper sulfate and sodium ascorbate . Lower yields in alternative solvents (e.g., DMF) suggest solvent polarity impacts reaction kinetics. Microwave-assisted synthesis or ultrasound (e.g., 40 kHz) may enhance efficiency by reducing reaction time .
Q. How can contradictions between experimental and computational spectral data be resolved?
Inconsistencies in NMR chemical shifts or IR stretching frequencies can arise from solvent effects or conformational flexibility. For 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid , DFT calculations (B3LYP/6-311+G(d,p)) matched experimental IR and NMR data only after accounting for intermolecular hydrogen bonding in the solid state . Hybrid methods combining experimental crystallography and DFT are recommended.
Q. What strategies enhance the biological activity of this compound derivatives?
Introducing electron-withdrawing groups (e.g., trifluoromethyl) or extending π-conjugation improves antimicrobial potency. For example, hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid showed enhanced activity against S. aureus (MIC = 8 µg/mL) due to increased lipophilicity and membrane penetration .
Q. What mechanistic insights exist for cyclocondensation reactions forming pyrazole cores?
Cyclocondensation of ethyl acetoacetate with phenylhydrazine proceeds via enolate formation, followed by cyclization and dehydration. Kinetic studies using in situ FTIR revealed a rate-determining step at the cyclization stage, with DMF-DMA accelerating imine formation . Isotopic labeling (e.g., ¹⁵N) can trace nitrogen incorporation pathways.
Q. How can computational tools aid in designing pyrazole derivatives with tailored properties?
Molecular docking (AutoDock Vina) and QSAR models predict binding affinities for targets like COX-2 or mGluR5. For 3-(trifluoromethyl)-1-phenyl-1H-pyrazol-5(4H)-one , docking revealed hydrophobic interactions with mGluR5’s allosteric site, guiding the synthesis of analogs with improved blood-brain barrier permeability .
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar pyrazole-triazole hybrids?
Discrepancies arise from purification methods (e.g., column chromatography vs. recrystallization) and starting material quality. For 21he , column chromatography achieved 61% yield, while recrystallization of analogous compounds yielded ≤50% due to solubility differences . Purity of triazenyl precursors also impacts efficiency.
Q. How do steric effects influence regioselectivity in pyrazole functionalization?
Bulky substituents on the phenyl ring (e.g., 3,4,5-trimethoxy) direct electrophilic substitution to the para position. In 15o , Tosyl protection at N1 sterically hindered C5 functionalization, favoring C3 modification . Computational modeling (M06-2X/cc-pVTZ) can predict regioselectivity by analyzing transition-state energies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
